2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid
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Overview
Description
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H5ClF3N2O3S. This compound is characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a benzene ring, along with a sulfonic acid group. It is a colorless to pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-(trifluoromethyl)benzenesulfonic acid to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using reducing agents such as iron powder or catalytic hydrogenation. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups enhance its lipophilicity and membrane permeability. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzotrifluoride: Similar structure but lacks the sulfonic acid group.
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the sulfonic acid group.
2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol: Contains a thiol group instead of a sulfonic acid group.
Uniqueness
2-Amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts high solubility in water and enhances its reactivity in various chemical processes. This makes it particularly valuable in applications requiring water-soluble compounds with strong acidic properties.
Properties
IUPAC Name |
2-amino-5-chloro-4-(trifluoromethyl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c8-4-2-6(16(13,14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMQNJNUWGTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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